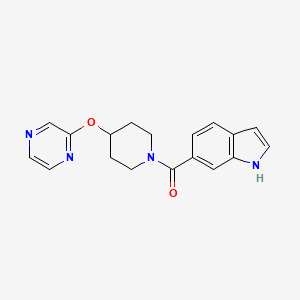

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(14-2-1-13-3-6-20-16(13)11-14)22-9-4-15(5-10-22)24-17-12-19-7-8-21-17/h1-3,6-8,11-12,15,20H,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAMZZKTJFMLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Synthesis of the Piperidine Derivative: The piperidine ring can be formed through the hydrogenation of pyridine or via the Mannich reaction.

Coupling Reaction: The indole derivative is then coupled with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a pyrazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyrazine moiety can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced methanone derivatives.

Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.

Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The pyrazine moiety can enhance binding affinity and specificity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations:

- Indole Position : The target compound’s indol-6-yl group differs from the indol-2-yl or indol-5-yl substitutions in analogs. This positional change may alter binding orientation in receptor pockets .

- Piperidine vs. Piperazine : The target compound uses a piperidine core, whereas analogs in –3 employ piperazine. Piperidine’s reduced basicity (vs. piperazine) could impact solubility and blood-brain barrier penetration.

- Substituent Effects: The pyrazin-2-yloxy group in the target compound introduces a polar, aromatic heterocycle, contrasting with the benzyl () or amino-pyridinyl (–2) groups. This may enhance water solubility but reduce lipophilicity compared to benzyl-substituted analogs .

Research Findings and Pharmacological Implications

Receptor Binding:

- The dual H1/H4 activity of the 5-chloro-indol-2-yl analog () suggests that chloro and methoxybenzyl groups optimize receptor interactions. The target compound’s pyrazin-2-yloxy group might instead favor H4 selectivity due to its smaller size and polarity .

- Methoxy groups (e.g., in ’s compound) are common in CNS drugs for improved bioavailability; however, the indol-6-yl substitution in the target compound may limit brain penetration compared to indol-2-yl derivatives .

Physicochemical Properties:

- Polar Surface Area : The pyrazin-2-yloxy group increases polar surface area, which may enhance solubility but reduce membrane permeability compared to benzyl-substituted analogs .

Biological Activity

The compound (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features an indole ring, a piperidine moiety, and a pyrazine substituent, which contribute to its pharmacological properties. Research into its biological activity is ongoing, with preliminary studies suggesting various therapeutic applications.

Structural Features

The structural complexity of this compound can be broken down into three main components:

- Indole Ring : Known for its presence in numerous bioactive compounds, contributing to neuropharmacological effects.

- Piperidine Moiety : Associated with analgesic and anti-inflammatory properties.

- Pyrazine Substituent : Imparts unique interactions with biological targets, enhancing the compound's overall efficacy.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Some notable activities include:

- Antidepressant Activity : Indole derivatives are often linked to serotonin receptor modulation.

- Anticancer Properties : Compounds with similar structures have shown efficacy against different cancer cell lines.

- Antimicrobial Effects : The pyrazine component is known for its antimicrobial activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, computational methods such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict its biological activity spectrum, indicating potential interactions with various receptors and enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Neuropsychiatric Applications :

- Anticancer Studies :

-

Enzyme Inhibition :

- Studies involving enzyme assays have indicated that related compounds can inhibit various enzymes involved in metabolic pathways, further supporting their role as therapeutic agents .

Synthesis and Modification

The synthesis of this compound typically involves several synthetic steps:

- Formation of the Indole Derivative : Achieved through Fischer indole synthesis.

- Synthesis of the Piperidine Ring : Often through hydrogenation or Mannich reactions.

- Coupling Reaction : The final step involves coupling the indole and piperidine derivatives using reagents like DCC .

This multi-step synthesis allows for modifications that can enhance the compound's biological activity or selectivity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Indole | Indole ring | Antidepressant, anticancer |

| 4-Piperidinol | Piperidine ring | Analgesic, anti-inflammatory |

| Pyrazinamine | Pyrazine ring | Antimicrobial, antiviral |

| 2-Methylindole | Methylated indole | Neuroprotective effects |

The distinctive combination of an indole ring with a pyrazine-substituted piperidine sets this compound apart from others, enhancing its potential for diverse biological activities .

Q & A

Q. Data Contradiction Analysis :

- False positives : Pyrazine’s autofluorescence may interfere with fluorometric assays; validate via LC-MS/MS .

- Off-target effects : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., GPCRs vs. ion channels) .

How can computational modeling predict the compound’s binding affinity to neurological targets like serotonin receptors?

Advanced Mechanistic Question

- Molecular docking : Use AutoDock Vina to model interactions with 5-HT₆ receptors. Key interactions include hydrogen bonding between the pyrazine oxygen and Ser123 residue .

- MD simulations : AMBER or GROMACS can assess stability of the ligand-receptor complex over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Validation : Compare computational results with experimental SPR (surface plasmon resonance) data to refine force field parameters .

What strategies mitigate metabolic instability of the pyrazine moiety in preclinical studies?

Advanced Pharmacokinetics Question

Pyrazine rings are prone to oxidative metabolism by CYP450 enzymes. Solutions include:

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine C-5 position to reduce electron density .

- Prodrug design : Mask the indole NH with acetyl groups, which hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.